molecular formula C14H17F3N2O B8439263 N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide

Cat. No.: B8439263
M. Wt: 286.29 g/mol
InChI Key: NOLHDZBKUIGZHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{[2-(trifluoromethyl)phenyl]methyl}-4-piperidinecarboxamide is a useful research compound. Its molecular formula is C14H17F3N2O and its molecular weight is 286.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H17F3N2O

Molecular Weight

286.29 g/mol

IUPAC Name

N-[[2-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide

InChI

InChI=1S/C14H17F3N2O/c15-14(16,17)12-4-2-1-3-11(12)9-19-13(20)10-5-7-18-8-6-10/h1-4,10,18H,5-9H2,(H,19,20)

InChI Key

NOLHDZBKUIGZHR-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C(=O)NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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CC(C)(C)OC(=O)N1CCC(C(=O)NCc2ccccc2C(F)(F)F)CC1
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Synthesis routes and methods II

Procedure details

To a cold (0° C.) solution of 1-{[(1,1-dimethylethyl)oxy]carbonyl}-4-piperidinecarboxylic acid (3.68 g, 16.1 mmol, 1.00 equiv), {[2-(trifluoromethyl)phenyl]methyl}amine (2.57 mL, 18.3 mmol, 1.14 equiv), and DMAP (392 mg, 3.21 mmol, 0.200 equiv) in CH2Cl2 (100 mL) was added diisopropylethylamine (DIEA, 3.49 ml, 20.1 mmol, 1.25 equiv) and EDCI (3.11 g, 20.1 mmol, 1.25 equiv). The reaction mixture was stirred at 0° C. for 30 min and then at room temperature overnight. The solution was washed with H2O, sat NaHCO3 (aq) and brine. The organic layer was dried over Na2SO4, filtered, and concentrated. The residue was stirred in CH2Cl2 (60 mL) and TFA (60 mL) for 20 min at room temperature, and then the solvents were removed in vacuo. The residue was diluted with CH2Cl2, and the resulting solution was neutralized carefully with sat NaHCO3 (aq). Solid NaCl was used to saturate the aqueous layer, which was then extracted 3 times with ethyl acetate. The organic layers were combined, dried with Na2SO4, filtered and concentrated to afford 4.43 g (97% yield) of the desired product. MS (ES+): m/e 287.0 [M+H]+.
Quantity
3.68 g
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reactant
Reaction Step One
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2.57 mL
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reactant
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3.49 mL
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reactant
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3.11 g
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reactant
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392 mg
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catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
97%

Synthesis routes and methods III

Procedure details

To a solution of 1,1-dimethylethyl 4-[({[2-(trifluoromethyl)phenyl]methyl}amino)-carbonyl]-1-piperidinecarboxylate and CH2Cl2 (180 ml) at 0° C., a premixed solution of CH2Cl2 and TFA (180 ml) was added. The reaction mixture was stirred at 0° C. for 10 min and at room temperature for 2 h. The solvents were removed under reduced pressure to afford 11.9 g of the title compound. MS (ES+): m/e 287.9 [M+H]+.
Name
1,1-dimethylethyl 4-[({[2-(trifluoromethyl)phenyl]methyl}amino)-carbonyl]-1-piperidinecarboxylate
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0 (± 1) mol
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reactant
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180 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step One
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180 mL
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solvent
Reaction Step One

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